Guignardone L
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Overview
Description
Guignardone L is a meroterpenoid compound isolated from the endophytic fungus Guignardia mangiferae. This compound is part of a larger group of bioactive secondary metabolites produced by endophytic fungi, which reside within plant tissues without causing apparent harm to their host. This compound has garnered attention due to its unique structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guignardone L involves several steps, including the isolation of the endophytic fungus Guignardia mangiferae from its host plant. The fungus is cultured under specific conditions to promote the production of secondary metabolites. The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves large-scale fermentation of the endophytic fungus under controlled conditions. Advances in biotechnological methods, such as genetic engineering and optimization of fermentation processes, are being explored to enhance the yield and efficiency of this compound production .
Chemical Reactions Analysis
Types of Reactions: Guignardone L undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Nucleophilic or electrophilic reagents are used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the biosynthesis and chemical transformations of meroterpenoids.
Biology: Guignardone L exhibits antimicrobial and cytotoxic activities, making it a candidate for developing new antibiotics and anticancer agents.
Medicine: Preliminary studies suggest that this compound may have potential therapeutic applications in treating infections and cancer.
Mechanism of Action
Guignardone L is part of a family of meroterpenoids, which includes compounds such as Guignardone A, Guignardone B, and Guignardone I. These compounds share similar structural features but differ in their side chains and functional groups. The uniqueness of this compound lies in its specific side chain configuration, which contributes to its distinct biological activities .
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H24O4 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(1R,3aR,5S,7R,9aS)-5-hydroxy-7-methoxy-3a-methyl-1-prop-1-en-2-yl-1,2,3,5,6,7,9,9a-octahydrocyclopenta[b]chromen-8-one |
InChI |
InChI=1S/C17H24O4/c1-9(2)10-5-6-17(3)12(10)7-11-15(19)14(20-4)8-13(18)16(11)21-17/h10,12-14,18H,1,5-8H2,2-4H3/t10-,12-,13-,14+,17+/m0/s1 |
InChI Key |
HIYHCUOXLSUVIZ-MXJLERKLSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2([C@H]1CC3=C(O2)[C@H](C[C@H](C3=O)OC)O)C |
Canonical SMILES |
CC(=C)C1CCC2(C1CC3=C(O2)C(CC(C3=O)OC)O)C |
Origin of Product |
United States |
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